molecular formula C18H30BBrO3Si B595520 (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane CAS No. 1218789-51-5

(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane

Cat. No.: B595520
CAS No.: 1218789-51-5
M. Wt: 413.234
InChI Key: CXERDKXIELAFHW-UHFFFAOYSA-N
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Description

(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane is a complex organic compound that features a brominated phenoxy group, a boronate ester, and a tert-butyl dimethylsilane group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-t-butyldimethylsilyloxyphenylboronic acid, pinacol ester, is the reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a significant role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

This compound is used to structurally modify hyaluronic acid (HA) to create a ROS-responsive drug delivery system . The compound interacts with its target by responding to the presence of ROS. When ROS levels are high, the compound is designed to release its payload rapidly .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, such as this compound, are known to be susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability may be influenced by the pH of its environment.

Result of Action

The result of the compound’s action is the formation of a drug delivery system that can effectively deliver therapeutic agents in response to elevated ROS levels . For example, curcumin (CUR) has been encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs).

Action Environment

The action of this compound is influenced by the presence of ROS and the pH of its environment . High levels of ROS trigger the release of the compound’s payload, while the rate of hydrolysis of the compound, which can impact its stability and efficacy, is accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane typically involves multiple steps, including halogenation, borylation, and silylation reactionsThe final step involves the silylation of the phenoxy group using tert-butyl dimethylsilyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis of the silyl ether group.

Major Products

    Substituted Phenoxy Compounds: From substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

    Phenols: From hydrolysis reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane apart is its combination of a brominated phenoxy group, a boronate ester, and a silyl ether. This unique combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BBrO3Si/c1-16(2,3)24(8,9)21-15-11-13(10-14(20)12-15)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXERDKXIELAFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BBrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675275
Record name [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-51-5
Record name 2-[3-Bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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